molecular formula C21H22ClN3 B1669268 CMP-5 hydrochloride CAS No. 1030021-40-9

CMP-5 hydrochloride

Cat. No.: B1669268
CAS No.: 1030021-40-9
M. Wt: 351.9 g/mol
InChI Key: LTMOFUKBECEABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CMP5 involves several key steps, starting with the preparation of the carbazole core. The carbazole core is then functionalized with an ethyl group at the 9-position. Subsequently, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of CMP5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

CMP5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CMP5 with modified functional groups, which can be further explored for their biological activities .

Mechanism of Action

CMP5 exerts its effects by selectively inhibiting the activity of PRMT5, a key enzyme involved in the methylation of arginine residues on histone proteins. By blocking PRMT5 activity, CMP5 prevents the formation of symmetrically dimethylated arginine residues, which are crucial for the regulation of gene expression. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

CMP5 is unique in its high selectivity for PRMT5 compared to other PRMT inhibitors. Similar compounds include:

CMP5 stands out due to its specificity for PRMT5, making it a valuable tool for studying the biological functions of this enzyme and its role in various diseases.

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMOFUKBECEABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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